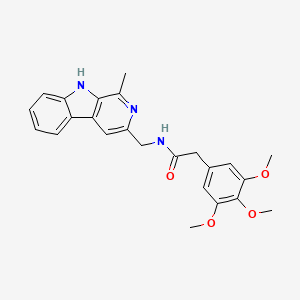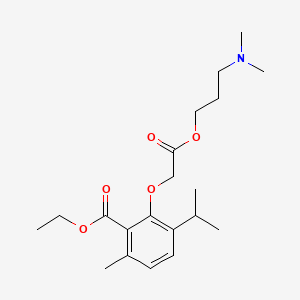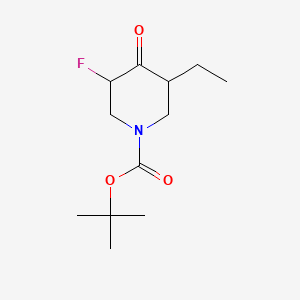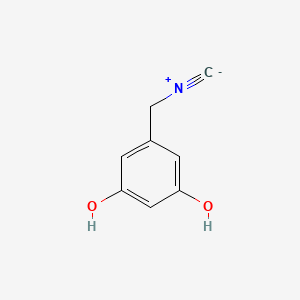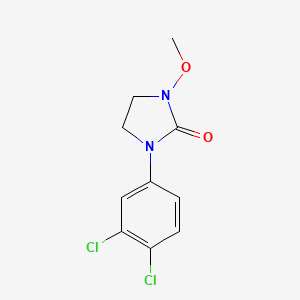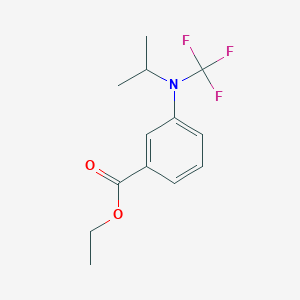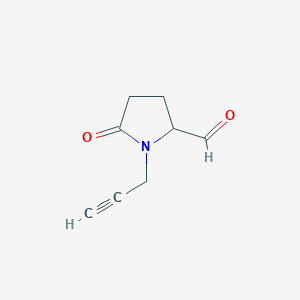
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light-induced oxidative conditions. This reaction does not require an external photosensitizer and proceeds under mild conditions to afford the corresponding formamides in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of light or other energy sources to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets through various pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
N-(prop-2-yn-1-yl)pyrrolidine: A related compound with similar structural features and reactivity.
Imidazo[1,2-a]pyridines: Compounds with a similar alkyne group and used in various synthetic applications.
Uniqueness
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, including the alkyne and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a photosensitizer in oxidative reactions further distinguishes it from other similar compounds.
特性
CAS番号 |
99557-24-1 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
5-oxo-1-prop-2-ynylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-7(6-10)3-4-8(9)11/h1,6-7H,3-5H2 |
InChIキー |
ISMZAIDWSPHSKA-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(CCC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


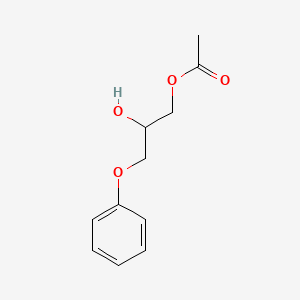
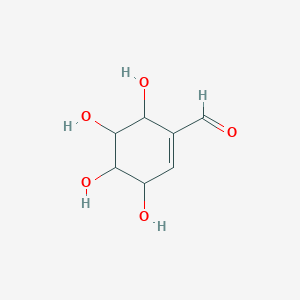
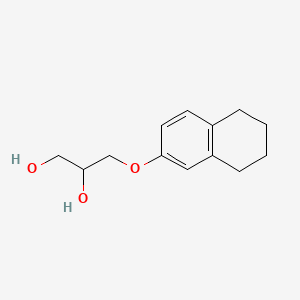
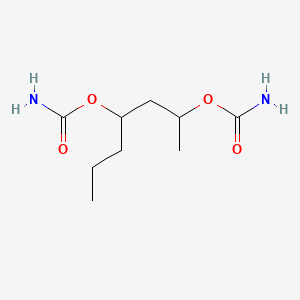
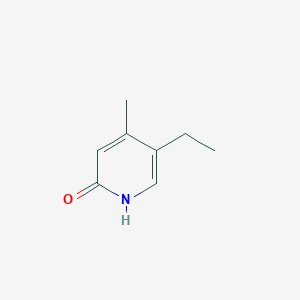
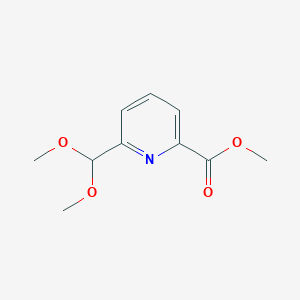
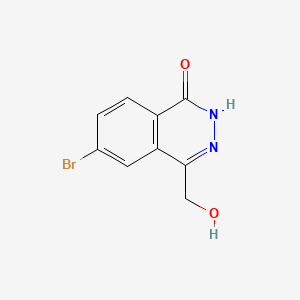
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)
